Cas no 835882-35-4 (Cyclohepten-1-ylboronic Acid)

Cyclohepten-1-ylboronic Acid structure
Cyclohepten-1-ylboronic Acid structure
Nome do Produto:Cyclohepten-1-ylboronic Acid
N.o CAS:835882-35-4
MF:C7H13BO2
MW:139.987922430038
MDL:MFCD04115655
CID:720696
PubChem ID:3434501

Cyclohepten-1-ylboronic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclohept-1-en-1-ylboronic acid
    • 1-Cyclohepten-1-Ylboronic Acid
    • Cycloheptene-1-boronic acid
    • (CYCLOHEPT-1-EN-1-YL)BORONIC ACID
    • Boronic acid,B-1-cyclohepten-1-yl-
    • Cyclohepten-1-ylboronic acid
    • B-1-Cyclohepten-1-ylboronic acid (ACI)
    • Boronic acid, 1-cyclohepten-1-yl- (9CI)
    • Boronic acid, 1-cyclohepten-1-yl-
    • cyclohepten-1-yl boronic acid
    • SCHEMBL1854104
    • cyclohept-1-en-1-ylboronicacid
    • (Z)-cycloheptenylboronic acid
    • cycloheptene-1-yl boronic acid
    • AB20339
    • AKOS006227627
    • C7H13BO2
    • DB-015900
    • cyclohept-1-enylboronic acid
    • AT23172
    • MFCD04115655
    • DTXSID90392446
    • 1-Cyclohepten-1-yl-boronic acid
    • 1-cyclohepten-1-ylboronic acid, AldrichCPR
    • BS-23507
    • CS-0175021
    • 835882-35-4
    • (Cyclohepten-1-yl)boronic acid
    • MMOVERLKAAQVGD-UHFFFAOYSA-N
    • Cyclohepten-1-ylboronic Acid
    • MDL: MFCD04115655
    • Inchi: 1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2
    • Chave InChI: MMOVERLKAAQVGD-UHFFFAOYSA-N
    • SMILES: OB(C1CCCCCC=1)O

Propriedades Computadas

  • Massa Exacta: 140.10100
  • Massa monoisotópica: 140.101
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 132
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 40.5A^2

Propriedades Experimentais

  • Densidade: 1.02
  • Ponto de Fusão: 110-116°C
  • Ponto de ebulição: 278.1°C at 760 mmHg
  • Ponto de Flash: 122°C
  • Índice de Refracção: 1.479
  • PSA: 40.46000
  • LogP: 0.88890

Cyclohepten-1-ylboronic Acid Informações de segurança

Cyclohepten-1-ylboronic Acid Dados aduaneiros

  • CÓDIGO SH:2931900090
  • Dados aduaneiros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Cyclohepten-1-ylboronic Acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
K52824-5g
1-Cyclohepten-1-ylboronic acid
835882-35-4 95%
5g
$1650 2024-06-09
Chemenu
CM134053-1g
Cyclohept-1-en-1-ylboronic acid
835882-35-4 97%
1g
$688 2023-02-18
abcr
AB150565-250 mg
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
250mg
€467.00 2023-05-09
Apollo Scientific
OR13164-1g
(Cyclohept-1-en-1-yl)boronic acid
835882-35-4 97%
1g
£705.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-294129-500 mg
Cyclohepten-1-ylboronic acid,
835882-35-4
500MG
¥2,971.00 2023-07-11
Fluorochem
050390-250mg
Cyclohepten-1-yl boronic acid
835882-35-4 98%
250mg
£250.00 2022-03-01
abcr
AB150565-250mg
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
250mg
€467.00 2025-02-12
SHENG KE LU SI SHENG WU JI SHU
sc-294129A-1g
Cyclohepten-1-ylboronic acid,
835882-35-4
1g
¥5596.00 2023-09-05
abcr
AB150565-1g
(Cyclohepten-1-yl)boronic acid, 97%; .
835882-35-4 97%
1g
€1090.90 2025-02-12
eNovation Chemicals LLC
K52824-5g
1-Cyclohepten-1-ylboronic acid
835882-35-4 95%
5g
$1650 2025-02-27

Cyclohepten-1-ylboronic Acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  rt
Referência
Interrupted Fischer-Indole Intermediates via Oxyarylation of Alkenyl Boronic Acids
Wang, Heng-Yen; et al, Organic Letters, 2013, 15(13), 3362-3365

Método de produção 2

Condições de reacção
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Referência
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

Método de produção 3

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  rt
Referência
Interrupted Fischer-Indole Intermediates via Oxyarylation of Alkenyl Boronic Acids
Wang, Heng-Yen; et al, Organic Letters, 2013, 15(13), 3362-3365

Método de produção 4

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Reagents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Referência
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

Método de produção 5

Condições de reacção
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Referência
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

Método de produção 6

Condições de reacção
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Solvents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Referência
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

Método de produção 7

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Solvents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Referência
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

Método de produção 8

Condições de reacção
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Reagents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
Referência
Copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids to prepare tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles
Bi, Hong-Yan; et al, Green Chemistry, 2020, 22(17), 5815-5821

Cyclohepten-1-ylboronic Acid Raw materials

Cyclohepten-1-ylboronic Acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:835882-35-4)Cyclohepten-1-ylboronic Acid
A840604
Pureza:99%
Quantidade:1g
Preço ($):631.0